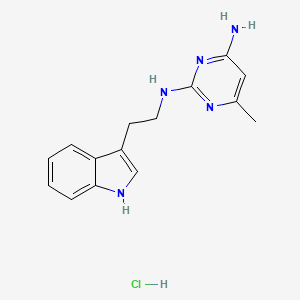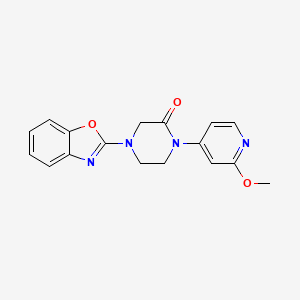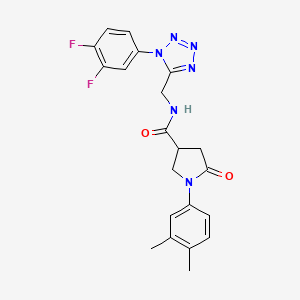
N2-(2-(1H-indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains an indole group, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of such a compound would likely be planar due to the aromatic rings. The presence of nitrogen atoms could make it a potential hydrogen bond donor or acceptor .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions like electrophilic substitution, nucleophilic substitution, or reduction . The presence of the indole group could make it reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the presence of functional groups, and its degree of ionization. It’s likely to be soluble in organic solvents due to the presence of aromatic rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Process Research Research has explored the synthesis of compounds related to N2-(2-(1H-indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine hydrochloride. For example, Guo Lei-ming (2012) studied the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in the creation of anticancer drugs like dasatinib. This involved processes like cyclization and chlorination, indicating a role for similar compounds in pharmaceutical manufacturing (Guo Lei-ming, 2012).
Antimicrobial Activity A study by Ragini Gupta et al. (2014) on multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines showed that these compounds exhibited antimicrobial activity against various pathogenic bacteria and fungi. This suggests the potential of N2-(2-(1H-indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine hydrochloride analogs in antimicrobial research (Ragini Gupta et al., 2014).
Antiviral Activity D. Hocková et al. (2003) researched 2,4-Diamino-6-hydroxypyrimidines, demonstrating their potential as antiviral agents. Their study indicated that certain derivatives inhibited retrovirus replication in cell culture, which could point to similar applications for N2-(2-(1H-indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine hydrochloride in antiviral research (D. Hocková et al., 2003).
Catalysis and Chemical Synthesis Sanjukta Banerjee et al. (2008) developed a new titanium catalyst for hydrohydrazination of alkynes with monosubstituted hydrazines, leading to the synthesis of NH-indoles and various heterocycles. This research suggests the potential use of N2-(2-(1H-indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine hydrochloride in catalytic processes and the synthesis of complex molecules (Sanjukta Banerjee et al., 2008).
Metal Ion Adsorption J. Garcia-martin et al. (2005) investigated a pyrimidine-polyamine conjugate for its ability to adsorb metal ions like Zn2+ and Cd2+ from aqueous solutions. This suggests potential applications of similar compounds in environmental remediation and water treatment (J. Garcia-martin et al., 2005).
Wirkmechanismus
Target of Action
Compounds with an indole nucleus, such as this one, are known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to be involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior . This suggests that the compound may affect these pathways.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5.ClH/c1-10-8-14(16)20-15(19-10)17-7-6-11-9-18-13-5-3-2-4-12(11)13;/h2-5,8-9,18H,6-7H2,1H3,(H3,16,17,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIRSVCVZZTJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC2=CNC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2-(1H-indol-3-yl)ethyl)-6-methylpyrimidine-2,4-diamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate](/img/structure/B2974272.png)
![2-[[(Z)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974273.png)

![Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974277.png)
![methyl 3-[1-(6-chloropyridin-3-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B2974279.png)

![Ethyl 2-[2-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2974284.png)
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide](/img/structure/B2974285.png)
![4-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2974286.png)
![6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2974288.png)
![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2974289.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide](/img/structure/B2974290.png)
